N-acetyl-5-iodoisatine
Overview
Description
N-acetyl-5-iodoisatine is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals this compound is characterized by the presence of an acetyl group and an iodine atom attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-5-iodoisatine typically involves the iodination of isatin followed by acetylation. One common method includes the reaction of isatin with iodine monochloride in the presence of a suitable solvent to yield 5-iodoisatin. This intermediate is then acetylated using acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-5-iodoisatine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: It can undergo condensation reactions with phenols and malonic acid to form complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Condensation Reactions: Phenols and malonic acid are common reagents used in the presence of catalysts like p-toluenesulfonic acid.
Major Products Formed:
5-iodophenolisatin: Formed by condensation with phenol.
6-iodo-2-quinolone-4-carboxylic acid: Formed by condensation with malonic acid.
Scientific Research Applications
N-acetyl-5-iodoisatine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-acetyl-5-iodoisatine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The iodine atom plays a crucial role in enhancing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
5-iodoisatin: Lacks the acetyl group but shares the iodine substitution.
N-acetylindoxyl: Similar structure but with different substituents on the indole ring.
Uniqueness: N-acetyl-5-iodoisatine is unique due to the presence of both the acetyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-acetyl-5-iodoindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOPQQKKRHFIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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